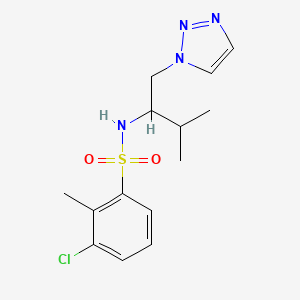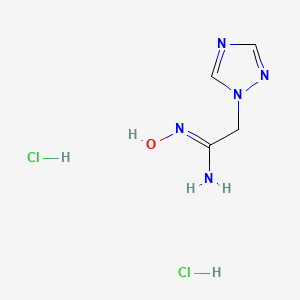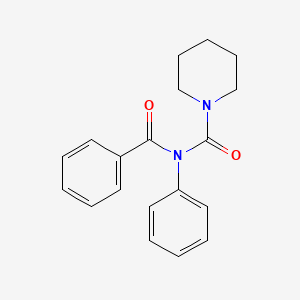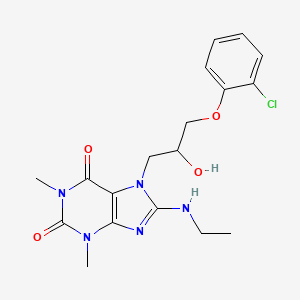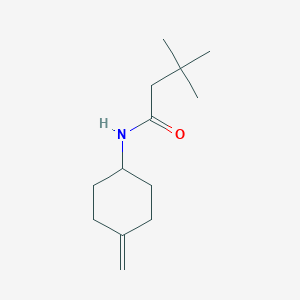
3,3-dimethyl-N-(4-methylidenecyclohexyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-dimethyl-N-(4-methylidenecyclohexyl)butanamide, also known as DMCM, is a potent and highly selective ligand for the gamma-aminobutyric acid (GABA) receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system and plays a critical role in regulating neuronal excitability. DMCM has been widely used in scientific research to study the function of the GABA receptor and its role in various physiological and pathological conditions.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Interaction Studies
Research into compounds with complex structures, including those with cyclohexyl and butanamide components, often focuses on the synthesis and understanding of their molecular interactions. For example, studies on the methylation of DNA in cultured mammalian cells highlight the importance of specific chemical interactions at the molecular level, which could be relevant to understanding the reactivity and potential biological applications of 3,3-dimethyl-N-(4-methylidenecyclohexyl)butanamide (Lawley & Thatcher, 1970).
Catalysis and Material Science
Compounds featuring butanamide and similar functional groups often find applications in catalysis and material science. Investigations into mesoporous nitrogen-doped carbon for the electrocatalytic synthesis of hydrogen peroxide demonstrate how structurally complex compounds can be applied in catalytic processes for sustainable chemical production (Fellinger et al., 2012).
Antimicrobial Activity
The synthesis and evaluation of compounds for antimicrobial activity is a common area of research. Studies on novel 4-(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino derivatives carrying biologically active sulfonamide moiety illustrate the potential for chemical compounds to serve as bases for developing new antimicrobial agents (Ghorab et al., 2017).
Environmental Applications
Research on the reactivity of chemical compounds with environmental implications, such as the study of gas-phase reactions of ozone with alkenes, can provide insights into the potential environmental impacts and applications of related chemical structures (Atkinson et al., 1995).
Propiedades
IUPAC Name |
3,3-dimethyl-N-(4-methylidenecyclohexyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-10-5-7-11(8-6-10)14-12(15)9-13(2,3)4/h11H,1,5-9H2,2-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZAUYGHINBVOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1CCC(=C)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-N-(4-methylidenecyclohexyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

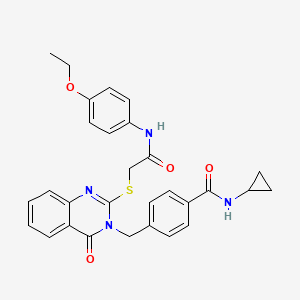


![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2554936.png)
![1-(8-Oxa-2-azaspiro[4.5]decan-2-yl)prop-2-en-1-one](/img/structure/B2554937.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylethanesulfonamide](/img/structure/B2554938.png)
![N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide](/img/structure/B2554939.png)
![N-[(4-isobutyryl-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)methyl]-2-methyl-N-(4-methylphenyl)propanamide](/img/structure/B2554943.png)
